4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that features a unique combination of structural elements. The compound contains a 1,3-benzodioxole moiety, a cycloheptyl group, and a pyrazolo[3,4-d][1,3]thiazine ring system. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-(1,3-benzodioxol-5-yl)acetonitrile.
Intermediate Formation: The intermediate 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile is synthesized by the condensation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in dimethylformamide.
Final Cyclization: The final compound is obtained through a cyclization reaction involving the intermediate and appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methylenedioxyphenmetrazine: A compound with a similar benzodioxole moiety but different pharmacological properties.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Another compound containing the benzodioxole ring, used in different applications.
Uniqueness
4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is unique due to its combination of structural elements, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H23N3O3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-cycloheptyl-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C20H23N3O3S/c1-12-21-19-17(20(24)22-23(19)14-6-4-2-3-5-7-14)18(27-12)13-8-9-15-16(10-13)26-11-25-15/h8-10,14,18H,2-7,11H2,1H3,(H,22,24) |
InChI Key |
JDTPWIYKBAIGRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC4=C(C=C3)OCO4)C(=O)NN2C5CCCCCC5 |
Origin of Product |
United States |
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